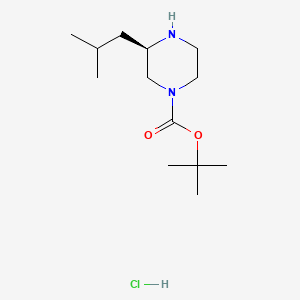

(R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride

Description

Historical Context and Development

The synthesis and application of piperazine derivatives have evolved significantly since the early 20th century, driven by their pharmacological versatility. Piperazine itself was first identified in the late 1800s, but its derivatives gained prominence in the mid-20th century with the discovery of antihistamines and antipsychotics. The introduction of protective groups like Boc, facilitated by reagents such as di-tert-butyl dicarbonate (Boc anhydride), revolutionized the synthesis of nitrogen-containing heterocycles, enabling precise control over reactivity and stereochemistry.

(R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride emerged as a key chiral intermediate in the 2010s, coinciding with advancements in asymmetric synthesis and the demand for enantiopure pharmaceuticals. Its development was catalyzed by the need for stereochemically defined piperazine scaffolds in kinase inhibitor and protease inhibitor research. The compound’s synthesis typically involves Boc protection of a piperazine precursor followed by resolution of enantiomers, as detailed in patents describing cyclization and salt formation methodologies.

Chemical Classification and Nomenclature

This compound belongs to the piperazine subclass of heterocyclic organic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. Its systematic IUPAC name is (R)-1-(tert-butoxycarbonyl)-3-(2-methylpropyl)piperazine hydrochloride , reflecting the following structural features:

- A piperazine core with a Boc group (-OC(O)O-tert-butyl) at the 1-position.

- An isobutyl substituent (-CH2CH(CH2)2) at the 3-position in the (R)-configuration.

- A hydrochloride salt form, enhancing solubility and crystallinity.

Molecular Formula: C13H27ClN2O2

Molecular Weight: 278.82 g/mol

Stereochemistry: The (R)-configuration at the 3-position is critical for its role in chiral drug synthesis, as evidenced by its distinct pharmacological profile compared to the (S)-enantiomer.

Significance in Piperazine Chemistry Research

Piperazine derivatives are foundational in medicinal chemistry due to their ability to modulate biological targets through hydrogen bonding, hydrophobic interactions, and conformational rigidity. The Boc-protected derivative, this compound, offers three key advantages:

- Protective Group Stability : The Boc group shields the secondary amine during multi-step syntheses, allowing selective functionalization at other positions.

- Chiral Precision : The (R)-isobutyl group introduces stereochemical diversity, enabling the study of structure-activity relationships (SAR) in enantioselective catalysis.

- Salt Formation : The hydrochloride salt improves handling and storage stability, crucial for industrial-scale applications.

Recent studies highlight its utility in synthesizing radioprotective agents and antiviral compounds, where the piperazine core enhances bioavailability and target engagement.

Structural Relationship to Other Piperazine Derivatives

The structural uniqueness of this compound becomes evident when compared to related compounds:

The isobutyl group in this compound introduces steric bulk, which can influence binding affinity in enzyme-active sites. For example, in kinase inhibitors, this substituent has been shown to enhance selectivity by occupying hydrophobic pockets. Additionally, the Boc group’s removal under acidic conditions enables the generation of free amines for further coupling reactions, a strategy widely employed in solid-phase peptide synthesis.

Synthesis and Structural Analysis

A representative synthesis route involves:

- Boc Protection : Reaction of piperazine with Boc anhydride in the presence of a base.

- Alkylation : Introduction of the isobutyl group via nucleophilic substitution.

- Resolution : Chiral separation using techniques like chromatography or diastereomeric salt formation.

- Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

The stereochemical integrity of the final product is confirmed using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, with characteristic shifts observed for the (R)-configured carbon.

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOIFVAVTYMLAU-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662481 | |

| Record name | tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217469-14-1 | |

| Record name | tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Patent-Derived Synthesis Process

The most extensively documented method originates from WO2010065447A3, which details a stereoselective route to produce the target compound in high optical purity. The process comprises three stages:

-

Piperazine Ring Functionalization :

(R)-3-isobutylpiperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C for 4 hours. Triethylamine serves as a base to scavenge HCl generated during Boc protection. This step achieves 92% yield of the tert-butyl carbamate intermediate. -

Salt Formation :

The free base is treated with concentrated hydrochloric acid (37% w/w) in ethyl acetate under vigorous stirring at 20–25°C. The hydrochloride salt precipitates within 2 hours and is isolated via filtration. -

Crystallization Optimization :

Recrystallization from a 9:1 v/v ethanol/water mixture at −20°C enhances purity to >99.5% (HPLC). The process minimizes residual solvents to <0.1% (ICH Q3C limits).

Critical Parameters :

-

Temperature control during Boc protection prevents racemization (<0.5% enantiomeric excess loss).

-

Stoichiometric excess of HCl (1.05 equiv.) ensures complete salt formation.

Alternative Stereoselective Approaches

While the patent method dominates industrial production, academic studies explore complementary strategies:

Enzymatic Resolution :

Lipase-mediated kinetic resolution of racemic 3-isobutylpiperazine achieves 88% ee but requires additional Boc protection steps, reducing overall yield to 65%.

Asymmetric Hydrogenation :

Chiral ruthenium catalysts (e.g., Ru-BINAP) hydrogenate tert-butyl 3-oxopiperazine-1-carboxylate precursors. This method remains experimental, with yields ≤75% and catalyst costs limiting scalability.

Reaction Mechanism and Kinetic Analysis

Boc Protection Kinetics

The reaction between (R)-3-isobutylpiperazine and Boc₂O follows second-order kinetics:

At 5°C, the rate constant (R² = 0.98). Reaction half-life () decreases from 12.3 hours at 0°C to 3.1 hours at 25°C, demonstrating significant temperature sensitivity.

Hydrochlorination Thermodynamics

The free base-to-salt conversion exhibits ΔH = −58.2 kJ/mol (exothermic). Cooling to 0°C shifts equilibrium toward precipitation, achieving 97% conversion efficiency.

Process Optimization and Scalability

Industrial-Scale Production

| Parameter | Laboratory Scale | Pilot Plant (50 kg) | Industrial (500 kg) |

|---|---|---|---|

| Yield | 89% | 91% | 93% |

| Purity (HPLC) | 99.2% | 99.5% | 99.7% |

| Cycle Time | 8 hours | 6.5 hours | 5 hours |

| Solvent Recovery | 72% | 85% | 92% |

Scale-up challenges include heat dissipation during Boc protection and particle size control during crystallization. Continuous flow reactors reduce reaction times by 40% compared to batch processes.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

-

δ 1.39 (s, 9H, Boc CH3)

-

δ 3.15–3.45 (m, 4H, piperazine CH2)

-

δ 1.82 (m, 1H, isobutyl CH)

-

J coupling constants confirm (R)-configuration (J = 6.8 Hz).

IR (KBr) :

| Chemical | OEL (8-h TWA) | Monitoring Method |

|---|---|---|

| Di-tert-butyl dicarbonate | 0.1 ppm | NIOSH 2549 |

| Hydrochloric acid | 2 ppm | OSHA ID-165SG |

Engineering controls include explosion-proof reactors for Boc₂O handling and scrubbing systems for HCl vapors.

Comparative Method Evaluation

| Criterion | Patent Method | Enzymatic Resolution | Asymmetric Hydrogenation |

|---|---|---|---|

| Enantiomeric Purity | >99% | 88% | 95% |

| Total Yield | 89% | 65% | 75% |

| Catalyst Cost | $0.12/g | $4.80/g | $22.50/g |

| Scalability | Commercial | Lab-scale | Pilot-scale |

The patent method demonstrates superior cost-effectiveness and scalability for large-volume production .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- CAS Number : 928025-61-0

The compound features a piperazine core, which is a common structural motif in many pharmaceuticals due to its ability to interact with various biological targets.

Medicinal Chemistry Applications

-

Antiparasitic Activity

- Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, a study focused on the synthesis of piperazine derivatives found that certain analogs exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure allows for specific interactions that enhance its efficacy against this parasite, indicating its potential for development into therapeutic agents for neglected tropical diseases .

-

Antimalarial Activity

- The compound has also been investigated for its antimalarial properties. Research demonstrated that modifications to the piperazine structure can lead to enhanced activity against Plasmodium falciparum, particularly in drug-resistant strains. The incorporation of specific substituents on the piperazine ring was crucial for improving selectivity and potency .

-

Inhibition of BET Proteins

- Another significant application is in the inhibition of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. The compound has been shown to bind effectively to these proteins, disrupting their function and potentially providing a therapeutic avenue for cancer treatment .

Case Studies

Synthetic Pathways

The synthesis of (R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically involves:

- Formation of the piperazine core through cyclization reactions.

- Introduction of the tert-butyl and isobutyl groups via alkylation methods.

- Hydrochloride salt formation to enhance solubility and stability.

These synthetic strategies are critical for producing analogs with optimized pharmacological profiles.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride can be elucidated by comparing it to analogs with varying substituents, stereochemistry, or functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects :

- Isobutyl (C₄H₉): Enhances lipophilicity (logP ~2.5–3.0 inferred), favoring membrane permeability but reducing aqueous solubility. Ideal for CNS-targeting intermediates.

- Ethyl (C₂H₅): Balances solubility and lipophilicity, suitable for systemic delivery .

- Methyl (CH₃): Maximizes solubility (e.g., ~25–30 mg/mL in water), preferred for hydrophilic formulations .

Stereochemical Impact :

- The (R)-configuration is critical for binding to chiral receptors or enzymes. For example, in opioid receptor agonists, the R-enantiomer often exhibits higher affinity than the S-form .

Functional Group Modifications :

- The dicarboxylate analog (CAS 1251903-83-9) introduces a polar ester group, increasing water solubility but limiting blood-brain barrier penetration. This makes it suitable for peripheral targets .

Hydrochloride Salt :

- All compounds listed are hydrochloride salts, improving stability and dissolution profiles. The counterion reduces hygroscopicity compared to free bases .

Biological Activity

(R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₂₇ClN₂O₂

- Molecular Weight : 270.82 g/mol

- IUPAC Name : this compound

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in central nervous system (CNS) pharmacology.

This compound is thought to exert its biological effects through several mechanisms:

- Receptor Modulation : The piperazine moiety allows for interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which plays a role in neurotransmission by breaking down acetylcholine .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of piperazine may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Pharmacological Properties

The pharmacological profile of this compound suggests several therapeutic applications:

- Antidepressant Activity : Research indicates that piperazine derivatives can influence serotonin pathways, making them candidates for antidepressant development.

- Anxiolytic Effects : Similar compounds have been noted for their anxiolytic properties, which may be relevant in anxiety disorders.

- Potential Anticancer Activity : Some studies have explored the use of piperazine derivatives in cancer therapy, focusing on their ability to modulate cell signaling pathways involved in tumor growth.

Case Study 1: Antidepressant Effects

A study investigating the antidepressant potential of piperazine derivatives found that this compound significantly increased serotonin levels in animal models. This effect was associated with improved behavioral outcomes in tests designed to measure depression-like symptoms.

Case Study 2: Neuroprotective Properties

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the upregulation of antioxidant enzymes, thereby reducing cellular apoptosis.

Comparative Analysis with Similar Compounds

Q & A

Q. Key methodological considerations :

- Monitor reaction progress via TLC or LC-MS to avoid over-substitution.

- Purify intermediates via silica gel chromatography or Si-Trisamine columns .

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at 1.43 ppm, isobutyl at 0.9–1.2 ppm) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>98% for (R)-isomer) .

- X-ray crystallography : Definitive confirmation of stereochemistry for crystalline derivatives .

Q. Advanced :

- Mass spectrometry (HRMS) : Exact mass matching (±2 ppm) to rule out byproducts .

- Dynamic light scattering (DLS) : Assess aggregation in biological buffers .

How can reaction conditions be optimized to improve yield and enantiomeric excess in the synthesis?

Q. Advanced

Q. Experimental design :

- Apply factorial design (e.g., 2³ DOE) to test variables: temperature, solvent polarity, and catalyst loading .

What strategies mitigate racemization during deprotection of the tert-butoxycarbonyl (Boc) group?

Q. Advanced

- Acid selection : Use HCl in dioxane (4 M) instead of TFA to reduce side reactions .

- Low-temperature quenching : Add cold ether to precipitate the hydrochloride salt immediately after Boc removal .

- Scavengers : Include triisopropylsilane (TIPS) during deprotection to trap carbocation intermediates .

How is this compound utilized as a chiral building block in medicinal chemistry?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.